![molecular formula C9H12O2 B7767468 Bicyc-lo[3.3.1]nonane-2,6-dione](/img/structure/B7767468.png)
Bicyc-lo[3.3.1]nonane-2,6-dione
Vue d'ensemble
Description
Bicyc-lo[3.3.1]nonane-2,6-dione is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bicyc-lo[3.3.1]nonane-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyc-lo[3.3.1]nonane-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chiroptical Studies and Chemical Correlation : Butkus et al. (2001) explored the chiral nature of bicyclo[3.3.1]nonane-2,7-dione. They performed a study on the enantiomers of this structure, utilizing HPLC resolution and enantiospecific synthesis. This research is significant for demonstrating the octant rule in chiral molecules containing carbonyl chromophores (Butkus, Stončius, & Žilinskas, 2001).
Large-Scale Synthesis using Baker's Yeast : Wallentin et al. (2009) developed an improved synthetic procedure for racemic bicyclo[3.3.1]nonane-2,6-dione. They utilized Baker's yeast in sweet dough to kinetically resolve the racemic compound, isolating enantiomerically pure (+)-bicyclo[3.3.1]nonane-2,6-dione (Wallentin, Orentas, Butkus, & Wärnmark, 2009).
Temperature-Induced Phase Changes : Brunelli et al. (2007) studied the crystal structures and temperature phase changes in solid bicyclo[3.3.1]nonane-2,6-dione. They employed powder synchrotron X-ray diffraction data to solve the crystal structures and to observe the transitions to orientationally disordered phases (Brunelli, Neumann, Fitch, & Mora, 2007).
Derivative Preparation : Inouye et al. (1987) focused on preparing derivatives of bicyclo[3.3.1]nonane-2,4-dione. The key reaction in their study was the NCS oxidation of ethylenedioxy-phenylthiobicyclo[3.3.1]nonanes (Inouye, Kojima, Owada, & Kakisawa, 1987).
Enzymatic Enantioseparation : Malinauskieneė et al. (1999) performed preparative enantioseparation of bicyclo[3.3.1]nonane-2,6-dione enantiomers using horse liver alcohol dehydrogenase. This study is significant for exploring enzymatic methods in the separation of chiral compounds (Malinauskieneė, Kadziauskas, Malinauskas, & Kulys, 1999).
Complexation with Rhodium : Mayr et al. (2008) synthesized enantiomerically enriched bicyclo[3.3.1]nona-2,6-diene from bicyclo[3.3.1]nonane-2,6-dione. They studied its complexation with rhodium, noting a strong preference for the formation of homochiral complexes (Mayr, Bataille, Gosiewska, Raskatov, & Brown, 2008).
Propriétés
IUPAC Name |
(1R,5R)-bicyclo[3.3.1]nonane-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-7H,1-5H2/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNPVTXLBMSEPN-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CCC(=O)C1C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]2CCC(=O)[C@H]1C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R)-bicyclo[3.3.1]nonane-2,6-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.